N-Boc-4-iodo-2-methylaniline

Descripción

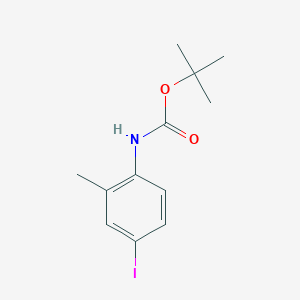

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(4-iodo-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSFDHVVTSPHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630286 | |

| Record name | tert-Butyl (4-iodo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666746-27-6 | |

| Record name | tert-Butyl (4-iodo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Boc 4 Iodo 2 Methylaniline and Precursors

Synthesis of 4-Iodo-2-methylaniline (B78855)

The creation of 4-iodo-2-methylaniline is a critical intermediate step. This process can be approached through direct iodination of 2-methylaniline or via alternative routes involving different starting materials.

Regioselective Iodination Strategies of 2-Methylaniline

The direct iodination of 2-methylaniline (o-toluidine) requires careful selection of reagents to ensure the iodine atom is introduced at the desired C4 position (para to the amino group). The amino (-NH₂) and methyl (-CH₃) groups are both ortho-, para-directing, but the strong activating and directing effect of the amino group typically governs the reaction's regioselectivity.

Various iodinating systems have been developed to achieve this transformation. nih.gov Common methods employ elemental iodine (I₂) in combination with an activating or oxidizing agent to generate a more electrophilic iodine species. nih.gov For instance, systems like I₂/Ag₂SO₄ have been used for the iodination of anilines, often showing high para-selectivity. nih.gov Another approach involves using N-iodosuccinimide (NIS) often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), which can provide good yields of the para-iodinated product. nih.gov A metal- and oxidant-free method for the electrophilic iodination of aniline (B41778) analogues has also been developed using iodine in methyl tert-butyl ether (MTBE), sometimes assisted by dimethyl sulfoxide (B87167) (DMSO). elsevierpure.com

A radical-based C-H iodination protocol has also been explored for various heterocycles, demonstrating the diverse mechanisms that can be exploited for iodination. scispace.com While many reagents give good yields for iodinated anilines, controlling regioselectivity remains a key challenge, with the para-substituted product typically being the major isomer formed. nih.gov

Table 1: Comparison of Selected Iodination Methods for Aniline Derivatives

| Method/Reagents | Key Features | Typical Selectivity | Reference |

| Ag₂SO₄ / I₂ | Metal-assisted activation of iodine. | High para regioselectivity. | nih.gov |

| N-Iodosuccinimide (NIS) / PTSA | Generates electrophilic iodine species. | Good yield of para-iodinated product. | nih.gov |

| I₂ in MTBE (± DMSO) | Metal- and oxidant-free conditions. | High to excellent yields. | elsevierpure.com |

| KI / KIO₃ / HCl | In situ generation of ICl. | Para is the major product. | nih.gov |

Alternative Synthetic Routes to 4-Iodo-2-methylaniline (e.g., from Nitroanilines)

Alternative pathways to 4-iodo-2-methylaniline often provide better control over regioselectivity, albeit through a multi-step process.

One prominent alternative is the aromatic Finkelstein reaction. This method involves a halogen exchange, typically starting from a more readily available bromo- or chloro-analogue. For the synthesis of 4-iodo-2-methylaniline, 2-methyl-4-bromoaniline is treated with sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst. chemicalbook.com The reaction is sensitive to moisture and oxygen, necessitating an inert atmosphere (e.g., argon). chemicalbook.com The efficiency of the reaction can be enhanced by using a ligand, such as N,N'-dimethylethylenediamine, and is typically carried out in a solvent like 1,4-dioxane (B91453) at elevated temperatures. chemicalbook.com

Another route begins with the nitration of a suitable toluene (B28343) derivative, followed by iodination and subsequent reduction of the nitro group. For example, one could start with 2-methyl-4-nitroaniline, introduce the iodine atom, and then reduce the nitro group to an amine using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation. This multi-step approach ensures the iodine is placed definitively at the desired position relative to the eventual amino group.

More recent developments include transition-metal-free decarboxylative iodination of anthranilic acids. rsc.org This method can produce 2-iodoanilines from 2-aminobenzoic acid derivatives. rsc.org For instance, reacting a suitable anthranilic acid with iodine (I₂) and potassium iodide (KI) under an oxygen atmosphere at high temperatures can yield the desired iodinated aniline after decarboxylation. rsc.org

N-Protection Strategies for Aniline Derivatives

Once 4-iodo-2-methylaniline is synthesized, the amino group is protected to prevent it from participating in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org

Tert-Butoxycarbonyl (Boc) Protection of Amines

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This process transforms the amine into a carbamate (B1207046), which is significantly less nucleophilic and basic. organic-chemistry.orgsigmaaldrich.com

Di-tert-butyl Dicarbonate (Boc₂O) mediated N-Boc Protection

The most common method for N-Boc protection involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O). commonorganicchemistry.comsigmaaldrich.com The reaction is often carried out in the presence of a base, although it can proceed without one. commonorganicchemistry.comsigmaaldrich.com For less nucleophilic amines like anilines, a catalyst or base is often beneficial. sigmaaldrich.com The process is generally chemoselective for the amino group, tolerating many other functional groups. organic-chemistry.org

The mechanism involves the amine attacking a carbonyl group of Boc₂O, leading to a tetrahedral intermediate. commonorganicchemistry.com This intermediate then collapses, resulting in the N-Boc protected amine, carbon dioxide, and tert-butanol. commonorganicchemistry.com The reaction is versatile and can be performed under various conditions, including solvent-free systems or in solvents like methanol (B129727). organic-chemistry.orgsigmaaldrich.com

Table 2: General Conditions for Boc₂O-mediated N-Boc Protection

| Substrate Type | Reagent | Catalyst/Base | Solvent | Key Outcome | Reference |

| Primary/Secondary Amines | Boc₂O | Optional (e.g., Triethylamine) | Methanol (MeOH) | N-Boc product formation. | sigmaaldrich.com |

| Anilines (Electron-poor) | Boc₂O | Often required | Acetonitrile (B52724) (MeCN) | Slower reaction, may require heating. | sigmaaldrich.comsemanticscholar.org |

| Various Amines | Boc₂O | Iodine (catalytic) | Solvent-free | Efficient and practical protocol. | organic-chemistry.org |

Brønsted Acidic Ionic Liquid Catalyzed N-Boc Protection

In the pursuit of greener and more efficient chemical processes, Brønsted acidic ionic liquids (BAILs) have emerged as effective catalysts for N-Boc protection. researchgate.netnih.gov These ionic liquids serve as both the solvent and the catalyst, offering advantages such as non-volatility, thermal stability, and recyclability. nih.gov

BAILs, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations with anions like p-toluenesulfonate, can catalyze the reaction between an amine and Boc₂O at room temperature. researchgate.netiitm.ac.in The acidic nature of the ionic liquid is thought to activate the Boc₂O, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org This method has been shown to be efficient for a wide range of amines, including halogenated anilines, providing the corresponding N-Boc derivatives in high yields without the formation of side products. researchgate.net The use of these catalysts aligns with the principles of green chemistry by minimizing waste and avoiding volatile organic solvents. nih.goviitm.ac.in

Chemoselective N-Boc Protection Methodologies

The protection of the amino group in 4-iodo-2-methylaniline as a tert-butyl carbamate is a crucial transformation. The most common reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O). The challenge in protecting aromatic amines, particularly those with electron-withdrawing substituents like iodine, lies in their reduced nucleophilicity compared to aliphatic amines. Consequently, achieving efficient and selective N-Boc protection often requires the use of catalysts or optimized reaction conditions to avoid side reactions.

A variety of methods have been developed to facilitate the chemoselective N-Boc protection of amines. These can be broadly categorized based on the reaction conditions:

Catalytic Methods: Numerous catalysts have been shown to effectively promote the N-Boc protection of anilines. These include Lewis acids, solid-supported acids, and metal catalysts. For instance, catalysts like Amberlyst-15 have been employed to afford high yields of N-Boc anilines under mild conditions. The use of such heterogeneous catalysts simplifies the work-up procedure as they can be easily removed by filtration.

Base-Mediated Methods: The reaction of an amine with (Boc)₂O is often accelerated by the presence of a base. Common bases include triethylamine (B128534) (TEA) and 4-(dimethylamino)pyridine (DMAP). DMAP is a particularly effective catalyst, often used in conjunction with a stoichiometric amount of a weaker base like TEA. The base serves to deprotonate the amine, increasing its nucleophilicity, and also to neutralize the acidic byproducts of the reaction.

Solvent-Free and Alternative Solvent Conditions: To align with the principles of green chemistry, solvent-free conditions for N-Boc protection have been explored. These reactions, often carried out at room temperature, can provide excellent yields and simplify product isolation. Additionally, the use of alternative solvents, such as water or ionic liquids, has been investigated to develop more environmentally benign protocols.

The chemoselectivity of these methods is a key consideration, especially when other nucleophilic functional groups are present in the molecule. Fortunately, the N-Boc protection of amines with (Boc)₂O is generally highly selective for the amino group over hydroxyl or other potentially reactive moieties.

Optimization of Boc Protection Conditions for Aromatic Amines

The successful N-Boc protection of aromatic amines like 4-iodo-2-methylaniline hinges on the careful optimization of reaction parameters. The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the amino group. The presence of the electron-withdrawing iodine atom and the electron-donating methyl group in 4-iodo-2-methylaniline presents a moderately deactivated system.

Key parameters that are typically optimized include:

Reagent Stoichiometry: The molar ratio of the aniline to (Boc)₂O is a critical factor. While a 1:1 ratio is theoretically sufficient, a slight excess of (Boc)₂O is often used to ensure complete conversion of the starting material.

Catalyst and Base Selection: As mentioned previously, the choice of catalyst or base is crucial. For deactivated anilines, stronger bases or more active catalysts may be required. The amount of catalyst used is also optimized to balance reaction rate and cost-effectiveness.

Solvent: The polarity of the solvent can influence the reaction rate. Solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile are commonly used. In some cases, alcoholic solvents have been shown to accelerate the N-Boc protection of weakly nucleophilic aromatic amines.

Temperature and Reaction Time: While many N-Boc protection reactions can be carried out at room temperature, gentle heating may be necessary for less reactive substrates to achieve a reasonable reaction rate. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

Below is an interactive data table summarizing typical conditions for the N-Boc protection of various substituted anilines, which can serve as a guide for optimizing the synthesis of N-Boc-4-iodo-2-methylaniline.

| Amine Substrate | Reagent | Catalyst/Base | Solvent | Time (h) | Yield (%) |

| Aniline | (Boc)₂O | DMAP (cat.), TEA | DCM | 2 | 95 |

| 4-Chloroaniline | (Boc)₂O | DMAP (cat.), TEA | THF | 4 | 92 |

| 4-Nitroaniline | (Boc)₂O | DMAP (cat.), TEA | Acetonitrile | 12 | 85 |

| 2-Methylaniline | (Boc)₂O | None | Methanol | 1 | 98 |

| 4-Methoxyaniline | (Boc)₂O | None | DCM | 1.5 | 96 |

This table presents representative data from various literature sources and should be used as a general guideline.

Convergent and Linear Synthetic Pathways to this compound

Linear Synthesis:

A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. A plausible linear pathway to this compound could start from a simpler, commercially available precursor like 2-methylaniline.

A representative linear sequence is as follows:

Iodination of 2-methylaniline: The first step would involve the regioselective iodination of 2-methylaniline at the para position to the amino group. This can be achieved using various iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

N-Boc Protection: The resulting 4-iodo-2-methylaniline would then be subjected to N-Boc protection using one of the methodologies described in the previous sections.

Convergent Synthesis:

A possible convergent approach for this compound could involve:

Independent Synthesis of Precursors:

Fragment A: Synthesis of N-Boc-2-methylaniline. This can be readily prepared by the N-Boc protection of commercially available 2-methylaniline.

Fragment B: An appropriate iodine source.

Coupling of Fragments: The final step would involve the regioselective iodination of N-Boc-2-methylaniline at the para position. The Boc-protected amino group can act as a directing group, facilitating the introduction of the iodine atom at the desired position.

Another convergent strategy could involve the synthesis of the precursor 4-iodo-2-methylaniline first, potentially from 2-methyl-4-bromoaniline via a Finkelstein reaction. chemicalbook.com This precursor is then reacted with di-tert-butyl dicarbonate in the final step. While this may seem like a linear final step, the synthesis of the halogenated aniline itself can be considered a separate fragment preparation.

Reactivity and Transformation Pathways of N Boc 4 Iodo 2 Methylaniline

Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in N-Boc-4-iodo-2-methylaniline is the most reactive site for transformations, particularly for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for a broad range of coupling partners to be introduced under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the high reactivity of the aryl iodide.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov

General Reaction Scheme:

Typical conditions would involve a palladium source such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃, K₂CO₃, or CsF, and a solvent system such as toluene (B28343)/water or THF. wikipedia.org

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >90 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | >85 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | >80 |

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is a cornerstone for the synthesis of substituted alkynes.

This compound is expected to be an excellent substrate for the Sonogashira coupling. The reaction would typically proceed under mild conditions in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base. organic-chemistry.org

General Reaction Scheme:

Commonly used catalysts include Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, with CuI as a co-catalyst and an amine such as triethylamine (B128534) or diisopropylamine (B44863) serving as both the base and solvent.

| Entry | Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | >90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | >85 |

| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | >80 |

Buchwald-Hartwig Amination (C-N bond formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a fundamental tool for the synthesis of anilines and their derivatives. The choice of ligand on the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

This compound can be coupled with a variety of primary and secondary amines using the Buchwald-Hartwig amination protocol. A strong base, such as sodium tert-butoxide (NaOtBu), is typically required. scirp.org

General Reaction Scheme:

Catalyst systems often consist of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a specialized phosphine ligand such as XPhos, SPhos, or BINAP.

| Entry | Amine | Pd Source | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | >95 |

| 2 | Aniline (B41778) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | >80 |

| 3 | Benzylamine | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | >85 |

Mechanistic Aspects of Palladium-Catalyzed Reactions

The catalytic cycles of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions share three fundamental steps: oxidative addition, transmetalation (or amine coordination/deprotonation in the case of Buchwald-Hartwig), and reductive elimination. wikipedia.orgorganic-chemistry.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide, this compound, to a palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new organopalladium(II) species. The high reactivity of the C-I bond makes this step generally fast and efficient. researchgate.net

Transmetalation (Suzuki-Miyaura and Sonogashira): In the Suzuki-Miyaura reaction, the organoboron compound transfers its organic group to the palladium(II) center, a process facilitated by the base. In the Sonogashira coupling, the copper acetylide, formed in situ, undergoes transmetalation with the palladium(II) complex.

Amine Coordination and Deprotonation (Buchwald-Hartwig): In the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium amido complex. wikipedia.org

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

The aromatic ring of this compound is considered electron-rich due to the presence of the electron-donating N-Boc and methyl groups. Therefore, it is not an ideal substrate for classical SNAr reactions under standard conditions. The electron-donating groups increase the electron density on the ring, making it less susceptible to attack by nucleophiles. Consequently, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required, and the reaction may not be efficient or selective. No specific examples of successful nucleophilic aromatic substitution reactions with this compound were found in the provided search results.

Formation of Hypervalent Iodine Reagents

The carbon-iodine bond in this compound serves as a gateway to hypervalent iodine chemistry. The iodine atom can be oxidized from its monovalent state to a higher trivalent (λ³-iodane) or pentavalent (λ⁵-iodane) state. These hypervalent iodine reagents are prized in organic synthesis for their low toxicity, high reactivity, and resemblance to heavy-metal oxidants, acting as efficient reagents for a variety of oxidative transformations. organic-chemistry.orgbeilstein-journals.org

A common class of λ³-iodanes are the (diacetoxyiodo)arenes, which can be prepared directly from iodoarenes. The synthesis involves the oxidation of the iodoarene in the presence of an acetate (B1210297) source. nih.govnih.gov While specific studies detailing the oxidation of this compound are not prevalent, general methods for the preparation of (diacetoxyiodo)arenes are well-established and applicable to a wide range of iodoarenes, including those with amine functionalities protected by the robust Boc group. nih.govnih.govresearchgate.net The N-Boc group is generally stable under these oxidative conditions.

The transformation is typically achieved by treating the iodoarene with a strong oxidizing agent in acetic acid. Common oxidants include peracetic acid, sodium periodate (B1199274), and sodium percarbonate. nih.govnih.govresearchgate.net For instance, reacting an iodoarene with sodium periodate in a mixture of glacial acetic acid and acetic anhydride (B1165640) provides the corresponding (diacetoxyiodo)arene in good yield. nih.gov Similarly, sodium percarbonate in a solvent system of acetic anhydride, acetic acid, and dichloromethane (B109758) can be employed. nih.gov These methods provide stable, crystalline λ³-iodane products that can be isolated and used in subsequent synthetic steps. nih.govnih.govorganic-chemistry.org

| Oxidant | Solvent/Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Sodium periodate (NaIO₄) | Glacial Acetic Acid (AcOH) / Acetic Anhydride (Ac₂O) | Reflux, 2 hours | nih.gov |

| Sodium percarbonate (2Na₂CO₃·3H₂O₂) | CH₂Cl₂ / AcOH / Ac₂O | 40°C, 5 hours | nih.gov |

| Peracetic acid | Glacial Acetic Acid (AcOH) | 40°C, 12-16 hours | nih.govnih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Acetic Acid (AcOH) | Room Temperature to 40°C | organic-chemistry.org |

**3.2. Reactions Involving the N-Boc Protected Amine

The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including nucleophilic attack and basic hydrolysis. nih.gov However, its strategic removal is a critical step in multi-step syntheses to liberate the amine for further functionalization.

The cleavage of the N-Boc group from this compound can be accomplished under acidic, basic, or neutral conditions, with the choice of method depending on the presence of other sensitive functional groups in the molecule.

The most common and generally efficient method for N-Boc deprotection is treatment with a strong acid. semanticscholar.org The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the protonated amine. reddit.com

Trifluoroacetic acid (TFA) is frequently used, typically as a solution in a non-reactive solvent like dichloromethane (DCM). reddit.com Concentrations ranging from 20% to 50% TFA in DCM are common, and the reaction often proceeds rapidly at room temperature. reddit.com Another widely employed reagent is hydrogen chloride (HCl), often used as a 4M solution in an anhydrous organic solvent such as 1,4-dioxane (B91453) or methanol (B129727). reddit.com This method is effective and can lead to the precipitation of the amine as its hydrochloride salt, which simplifies isolation. jgtps.com

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temperature, 30 min - 2 hours | reddit.com |

| Hydrochloric acid (HCl) | 1,4-Dioxane | Room Temperature, 30 min - 1 hour | reddit.com |

| Hydrochloric acid (HCl) | Methanol (MeOH) | Room Temperature, < 3 hours | jgtps.com |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) | Room Temperature | semanticscholar.org |

While less common than acid-mediated methods, N-Boc groups can be cleaved under basic conditions, particularly on substrates that are sensitive to acid but stable in base. acsgcipr.org This methodology is most effective for primary N-Boc protected amines where the nitrogen is part of a system that can stabilize an anionic intermediate, such as in indoles or with adjacent electron-withdrawing groups. acsgcipr.org

For simple anilines, harsher conditions may be required. One reported method involves the use of sodium carbonate in refluxing dimethoxyethane (DME). nih.gov Another approach utilizes sodium tert-butoxide in slightly wet tetrahydrofuran for the cleavage of primary N-Boc groups. nih.govacsgcipr.org The mechanism can proceed through deprotonation of the amine followed by fragmentation. acsgcipr.org The applicability of these methods to this compound would depend on the compound's stability under these conditions.

To avoid the use of strong acids or bases, several neutral or mild deprotection methods have been developed. These are particularly useful for complex molecules with multiple sensitive functional groups.

One notable method involves the use of a catalytic amount of iodine, either under solvent-free conditions or in a solvent like dichloromethane. nih.gov This approach offers high yields and selectivity. Another environmentally benign method is the catalyst-free deprotection of N-Boc amines using water at reflux temperature. semanticscholar.org Additionally, reagents like oxalyl chloride in methanol have been reported to effect mild deprotection at room temperature. nih.gov

| Reagent/Condition | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Iodine (catalytic) | Solvent-free or Dichloromethane (DCM) | Room Temperature | nih.gov |

| Water | Water | Reflux Temperature | semanticscholar.org |

| Oxalyl chloride | Methanol (MeOH) | Room Temperature, 1-4 hours | nih.gov |

Upon removal of the N-Boc group, the resulting primary amine, 4-iodo-2-methylaniline (B78855), becomes available for a wide array of functionalization reactions. nih.gov The free amine is a nucleophile and can participate in reactions such as acylation, alkylation, and imine formation.

Acylation: A common transformation is the acylation of the amine to form an amide. This is typically achieved by reacting 4-iodo-2-methylaniline with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the acid byproduct. orgsyn.org This reaction is generally high-yielding and provides a stable amide linkage.

Alkylation: The amine can also undergo N-alkylation. Direct alkylation with alkyl halides can be challenging due to potential over-alkylation. However, catalytic methods, such as the alkylation of anilines with alcohols in the presence of a suitable catalyst, can provide more selective access to mono- or di-alkylated products. cyberleninka.ru For example, the related compound 2-methylaniline can be selectively N-methylated using methanol over a copper-ferrite catalyst. cyberleninka.ru

Imine Formation: The primary amine of 4-iodo-2-methylaniline can react with aldehydes or ketones in a condensation reaction to form imines (Schiff bases). This reaction is often reversible and can be a key step in the post-synthetic modification of more complex structures. researchgate.net

N-Boc Deprotection Methodologies

Reactions of the Methyl Group on the Aromatic Ring

While specific literature on the direct transformation of the methyl group on this compound is not extensively documented, the reactivity can be inferred from the known chemistry of analogous toluene and methylaniline derivatives. The methyl group, being benzylic, is susceptible to oxidation and halogenation reactions under appropriate conditions. The electronic nature of the aromatic ring, influenced by the electron-donating Boc-protected amino group and the electron-withdrawing iodo group, will modulate the reactivity of the methyl group.

Oxidation: The methyl group can potentially be oxidized to a formyl or a carboxylic acid group. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are known to oxidize methyl groups on aromatic rings. However, the conditions must be carefully controlled to avoid degradation of the Boc-protecting group and other sensitive functionalities. Milder oxidizing agents might be employed to achieve the aldehyde stage.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN. This would lead to the formation of the corresponding benzylic halide, a versatile intermediate for further nucleophilic substitution reactions.

Table 1: Potential Reactions of the Methyl Group (Inferred from Analogous Systems)

| Reaction Type | Reagent | Product | Notes |

| Oxidation to Aldehyde | Mild Oxidizing Agent | N-Boc-4-iodo-2-formylaniline | Requires careful selection of reagent to avoid over-oxidation and deprotection. |

| Oxidation to Carboxylic Acid | KMnO₄, heat | N-Boc-4-iodo-2-carboxyaniline | Harsh conditions may affect the Boc group. |

| Benzylic Bromination | NBS, Radical Initiator | N-Boc-2-(bromomethyl)-4-iodoaniline | A standard method for benzylic halogenation. |

Aromatic Ring Functionalization (beyond iodination)

The iodine atom on the aromatic ring of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the aromatic core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or the introduction of alkyl or vinyl groups. The reaction conditions are generally mild and tolerate a wide variety of functional groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a highly efficient method for the synthesis of arylated alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. researchgate.netresearchgate.netnih.govunityfvg.it This is a powerful method for the synthesis of more complex aniline derivatives. The choice of ligand on the palladium catalyst is crucial for the success of this transformation and depends on the nature of the amine coupling partner.

Beyond these well-established cross-coupling reactions, other aromatic functionalizations can be considered, although the directing effects of the existing substituents must be taken into account.

Nitration and Sulfonation: Electrophilic aromatic substitution reactions such as nitration and sulfonation are theoretically possible. The Boc-protected amino group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The iodo group is a deactivating ortho-, para-director. The positions ortho to the Boc-protected amino group are the most likely sites for substitution, although steric hindrance from the adjacent methyl group and the bulky Boc group may influence the regioselectivity. The use of acetyl nitrate (B79036) is an effective reagent for the mono- and dinitration of Boc-protected aminobenzenes. researchgate.net

Table 2: Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | N-Boc-2-methyl-4-phenylaniline derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | N-Boc-2-methyl-4-(phenylethynyl)aniline derivative |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Boc-2-methyl-4-morpholinoaniline derivative |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

N-Boc-4-iodo-2-methylaniline as a Building Block for Complex Molecules

The strategic placement of reactive sites on this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. The presence of the iodine atom allows for facile oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The Boc-protecting group on the aniline (B41778) nitrogen prevents unwanted side reactions and can be easily removed under acidic conditions when desired.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions have been successfully employed with substrates similar to this compound to create diverse molecular structures. google.comresearchgate.netgoogle.comnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Coupling Partner | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron compounds | Palladium catalyst, Base |

| Buchwald-Hartwig | C-N | Amines | Palladium catalyst, Base, Ligand |

| Sonogashira | C-C (alkyne) | Terminal alkynes | Palladium catalyst, Copper(I) co-catalyst, Base |

| Heck | C-C (alkene) | Alkenes | Palladium catalyst, Base |

The following table provides representative conditions for Suzuki-Miyaura cross-coupling reactions involving iodoaniline derivatives, illustrating the typical parameters employed in such transformations.

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Iodoanilines

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / CataCXium A | K₃PO₄ | 2-MeTHF | 100 | 95 | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 80 | 85-95 | google.com |

Intermediate in Pharmaceutical Development

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules, making it a valuable intermediate in the pharmaceutical industry. elsevierpure.comchemicalbook.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

While a direct synthesis of a specific marketed API starting from this compound is not extensively documented in publicly available literature, its role as a precursor to key pharmacophores is well-established. The diarylamine and quinoline (B57606) scaffolds, for instance, are core structures in numerous kinase inhibitors used in oncology. universityjournals.orgmdpi.com Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth and proliferation. google.com

For example, the general structure of many epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors contains a 4-anilinoquinazoline (B1210976) or 4-anilinoquinoline core. universityjournals.orgresearchgate.net The synthesis of these cores can be envisioned through a multi-step sequence where a substituted aniline, such as a derivative of this compound, is coupled to a quinazoline (B50416) or quinoline precursor.

Precursor for Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. mdpi.comgoogle.com this compound serves as an excellent starting material for the synthesis of substituted quinolines. The aniline moiety can undergo cyclization reactions with various carbonyl compounds to form the quinoline ring system. The iodine and methyl substituents on the aniline ring are then incorporated into the final quinoline structure, providing opportunities for further functionalization.

One common method for quinoline synthesis is the Doebner-von Miller reaction or similar acid-catalyzed cyclizations. The general scheme involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones.

Role in Drug Discovery Scaffolds

In modern drug discovery, the concept of "privileged scaffolds" is of paramount importance. researchgate.net These are molecular frameworks that are able to bind to multiple biological targets with high affinity. The quinoline ring system is considered a privileged scaffold due to its presence in numerous approved drugs and natural products. mdpi.comgoogle.com

By utilizing this compound, medicinal chemists can generate libraries of diverse quinoline derivatives through combinatorial chemistry. google.comnih.gov The iodine atom provides a handle for introducing a wide range of substituents via cross-coupling reactions, allowing for the systematic exploration of the chemical space around the quinoline core. This approach facilitates the identification of novel compounds with desired biological activities and the optimization of lead compounds in the drug discovery process.

Applications in Dye and Pigment Production

The application of this compound in the production of dyes and pigments is not well-documented in the scientific literature. In principle, aniline derivatives are key components in the synthesis of azo dyes, which are a large and commercially important class of colorants. discoveryjournals.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.

Theoretically, the Boc-protecting group on this compound would need to be removed to free up the primary amine for diazotization. The resulting 4-iodo-2-methylaniline (B78855) could then be diazotized and coupled with various aromatic compounds to produce a range of colors. The iodo and methyl substituents would influence the final color and properties of the dye. However, there is a lack of specific research or industrial literature detailing the use of this particular compound for this purpose. Similarly, its application in the synthesis of heterocyclic pigments is not currently established.

Advanced Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for confirming the identity, purity, and detailed molecular structure of N-Boc-4-iodo-2-methylaniline. Each technique offers unique insights into different aspects of the molecule's framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the N-H proton, and the tert-butyl group of the Boc protector. Due to the substitution pattern on the aniline (B41778) ring, the aromatic protons will appear as a set of coupled signals. The ortho-methyl group and the bulky Boc group can cause restricted rotation around the C-N bond, potentially leading to broadening of the N-H signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon environments. The spectrum for this compound would show distinct signals for the nine carbons of the Boc group, the methyl carbon, and the six unique carbons of the aromatic ring. The carbon atom attached to the iodine (C4) would be significantly influenced by the halogen's electron-withdrawing and heavy atom effects. Spectroscopic data for structurally similar compounds, such as tert-butyl p-tolylcarbamate, show characteristic shifts that aid in the assignment of the this compound spectrum. rsc.org

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.5 | ~28.3 |

| -C(CH₃)₃ (Boc) | - | ~80.5 |

| Ar-CH₃ | ~2.3 | ~17.5 |

| N-H | ~6.5 (broad) | - |

| Aromatic H | ~7.0 - 7.6 | - |

| Aromatic C | - | ~120 - 140 |

| Ar-C-I | - | ~85-95 |

| C=O (Boc) | - | ~153 |

Mass spectrometry is a critical analytical technique for verifying the molecular weight of this compound and for monitoring the progress of reactions in which it is a reactant or product. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ can be readily identified, confirming the compound's mass.

The fragmentation pattern of N-Boc protected compounds is well-characterized and serves as a diagnostic tool. doaj.org Common fragmentation pathways under both Electron Impact (EI) and Collision-Induced Dissociation (CID) in ESI-MS include the loss of components of the Boc group. doaj.org Key fragment ions observed are due to the loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da), or the loss of the entire Boc group (100 Da). doaj.orgresearchgate.net Another characteristic fragment is the tert-butyl cation at m/z 57. doaj.org These distinct fragmentation patterns allow for unambiguous identification and can be used in techniques like LC-MS to monitor the consumption of the starting material and the formation of products in real-time.

| Fragment Description | Mass Loss (Da) | Expected m/z |

|---|---|---|

| Molecular Ion [M]⁺ | 0 | 333 |

| Loss of isobutylene [M - C₄H₈]⁺ | 56 | 277 |

| Loss of Boc group [M - C₅H₉O₂]⁺ (Deprotected amine) | 101 | 232 |

| tert-butyl cation [C₄H₉]⁺ | - | 57 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present. The IR spectrum of this compound would be dominated by a strong absorption band for the carbamate (B1207046) carbonyl (C=O) stretch, typically found around 1700-1730 cm⁻¹. gsconlinepress.com Another key feature is the N-H stretching vibration, which appears as a sharp peak in the region of 3350-3450 cm⁻¹. Other expected bands include C-H stretches for the aromatic ring and aliphatic groups (methyl and tert-butyl) just above and below 3000 cm⁻¹, respectively, and aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region. gsconlinepress.com These characteristic peaks can be monitored to follow reactions, such as the disappearance of the N-H stretch upon N-alkylation or the appearance of new functional group absorptions.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to show strong absorptions in the ultraviolet region, arising from π → π* transitions within the substituted benzene (B151609) ring. The presence of the amino group (as a carbamate), the methyl group, and the iodine atom as substituents on the aromatic ring will influence the exact position (λ_max) and intensity (ε) of these absorption bands compared to unsubstituted benzene.

Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to understand the structural properties, reactivity, and electronic nature of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets, can be employed to model its behavior in chemical reactions. Researchers can calculate the energies of reactants, transition states, and products to map out the potential energy surface of a reaction. This is particularly valuable for understanding the mechanisms of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), where the iodo-aniline moiety commonly participates. DFT studies can elucidate the energetics of oxidative addition, transmetalation, and reductive elimination steps, helping to rationalize observed product distributions and optimize reaction conditions.

The presence of a bulky ortho-methyl group adjacent to the N-Boc group introduces significant steric hindrance, which dictates the molecule's preferred three-dimensional conformation. Computational methods are used to perform a detailed conformational analysis. By calculating the energy as a function of the dihedral angle of the C(aryl)-N bond, a rotational energy profile can be generated. This analysis can predict the most stable conformer(s) and the energy barrier to rotation. mdpi.com Such studies have shown that in ortho-substituted anilines, the plane of the amide or carbamate group is often twisted significantly out of the plane of the aromatic ring to minimize steric repulsion. mdpi.com

Molecular Docking Studies (in related systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for studying the interaction between a ligand and its protein target. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of aniline derivatives has been the subject of numerous computational studies. These investigations provide insights into how the aniline scaffold can be optimized for binding to various biological targets, particularly protein kinases, which are crucial in cancer and inflammation research.

Aniline derivatives are frequently employed as core structures in the design of kinase inhibitors. mdpi.com Docking studies on these related systems help elucidate the key molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding affinity and selectivity of these compounds. For instance, studies on 4-anilinoquinazoline (B1210976) and N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have demonstrated their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), respectively. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The aniline derivative is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For example, in studies of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as potential EGFR inhibitors, docking simulations revealed that the aniline fragment often occupies the adenine (B156593) pocket of the ATP-binding site. dnu.dp.ua The specific substitutions on the aniline ring can significantly influence the binding mode and affinity. Visualization of the docked poses allows researchers to understand the structure-activity relationships (SAR) and rationally design more potent and selective inhibitors. nih.gov

The insights gained from these computational studies on related aniline systems are instrumental in guiding the synthesis and biological evaluation of new compounds. They provide a predictive framework to understand how molecules like this compound might interact with various protein targets.

| Compound Class | Target Protein | Key Findings from Docking Studies |

| 4-(Arylaminomethyl)benzamide derivatives | EGFR | The aniline fragment with strong electronegative groups is located in the adenine pocket. mdpi.com |

| 4-Anilinoquinazoline derivatives | EGFR, VEGFR-2 | Compound 8a, with a 4-bromo-2-fluoroaniline (B1266173) moiety, showed effective binding with VEGFR-2. |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | CDK2 | Docking simulation helped determine the probable binding model of the most potent compound (5a) in the active site of CDK2. nih.gov |

| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | EGFR, RET | The presence of indole (B1671886) and aniline fragments contributes to stable hydrogen bonds and π-stacking interactions. dnu.dp.ua |

| 4-Anilinoquinazoline derivatives | EGFR | Modifications on the aniline ring have little interference with the formation of essential hydrogen bonds. nih.gov |

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Arylation Mechanisms via Ligand Coupling

Palladium-catalyzed cross-coupling reactions are fundamental to the functionalization of aryl halides like N-Boc-4-iodo-2-methylaniline. The mechanism of these arylations, particularly C–C and C–N bond formation, is significantly influenced by the nature of the ligands coordinated to the palladium center. The ligand's steric and electronic properties can dictate the efficiency of key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.

For a substrate such as this compound, the catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The choice of phosphine (B1218219) ligand is critical at this stage and even more so during reductive elimination, which is often the rate-determining and product-forming step. Studies on related systems have shown that the structure and binding mode of both the ancillary and reacting ligands determine the rate and yield of the product. berkeley.edu For instance, complexes with bidentate phosphine ligands like Xantphos have been shown to undergo reductive elimination more readily than those with certain monodentate ligands. berkeley.edu This is attributed to the ligand's influence on the geometry and electronic density at the metal center, which facilitates the final bond formation.

Furthermore, ligand-controlled arylation can direct the position of functionalization. In reactions involving C–H activation, flexible N-phenylazole-based phosphine ligands have been shown to favor β-arylation through a migrative cross-coupling pathway, whereas more rigid ligands like PtBu3 tend to result in conventional α-arylation. nih.govresearchgate.net While these studies were performed on acyclic N-Boc amines, the principles are applicable to arylation reactions involving this compound, where ligand choice can be exploited to control reaction outcomes. The reductive elimination step is often the turnover-limiting step in palladium-catalyzed C-N coupling reactions, especially with electron-withdrawing groups on the amine, highlighting the ligand's role in overcoming this barrier. nih.gov

Pathways for N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and critical step in multi-step synthesis. Several mechanistic pathways can be employed for the deprotection of this compound, broadly categorized into acidic, neutral/thermolytic, and metal-catalyzed methods.

Acid-Catalyzed Deprotection: This is the most common method, typically employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com The mechanism involves the protonation of the carbamate (B1207046) carbonyl oxygen, which weakens the C–O bond. total-synthesis.comcommonorganicchemistry.com This is followed by the departure of the stable tert-butyl cation, which can be trapped or deprotonate to form isobutylene (B52900) gas. total-synthesis.comcommonorganicchemistry.com The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide. masterorganicchemistry.comtotal-synthesis.com Kinetic studies have revealed that the reaction rate can have a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair. nih.gov

Neutral and Thermolytic Deprotection: N-Boc groups can also be cleaved under neutral conditions, often by heating. acsgcipr.org Thermolysis proceeds through a fragmentation mechanism to form the amine, isobutylene, and CO2, avoiding the use of harsh acids. acsgcipr.org This method is advantageous for substrates with acid-sensitive functional groups. The reaction can be significantly accelerated in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), or under microwave-assisted conditions. researchgate.net A strong correlation has been observed between the reaction rate and the electrophilicity of the N-Boc carbonyl group. researchgate.netacs.org Additionally, methods using elemental iodine as a catalyst under solvent-free or neutral conditions have been developed, offering a mild and efficient alternative. core.ac.ukresearchgate.netkab.ac.ug This iodine-mediated pathway is particularly useful for preserving sensitive functionalities on the aromatic ring. nih.gov

The table below summarizes various conditions reported for the deprotection of N-Boc protected anilines, which are applicable to this compound.

| Reagent/Condition | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxalyl Chloride/MeOH | Methanol (B129727) | RT | 1.5 h | >70 | nih.gov |

| Iodine (catalytic) | Solvent-free | RT | 20 min | 92 | core.ac.uk |

| Trifluoroacetic Acid (TFA) | DCM | RT | Variable | High | fishersci.co.uk |

| HCl | Dioxane/EtOAc | RT | Variable | High | fishersci.co.uk |

| Heating (Thermolysis) | HFIP | Reflux | Variable | High | researchgate.net |

Understanding Selectivity in Cross-Coupling Reactions

Selectivity—chemoselectivity, regioselectivity, and stereoselectivity—is a cornerstone of modern synthetic chemistry. In cross-coupling reactions involving this compound, several factors dictate the selective formation of the desired product.

Chemoselectivity: This pertains to the selective reaction of one functional group over another. For instance, in a molecule with multiple halide atoms, the Suzuki-Miyaura coupling can be directed to the most reactive site. The C–I bond in this compound is significantly more reactive than a C–Br or C–Cl bond in palladium-catalyzed cross-coupling, allowing for selective arylation at the iodo-position while leaving other halogens untouched. Furthermore, developing catalytic systems that favor C–C bond formation (arylation) over competitive C–N bond formation (Buchwald-Hartwig amination) is a key challenge, often addressed through ligand design. acs.orgsemanticscholar.org

Regioselectivity: This refers to the control of the position of reaction. While the iodine atom in this compound pre-defines the site for standard cross-coupling, regioselectivity becomes crucial in C–H activation/arylation reactions. The directing effect of the N-Boc-amino group and the electronic influence of the existing methyl and iodo substituents would play a role. However, the most powerful tool for controlling regioselectivity is often the catalyst's ligand. For example, in the arylation of N-Boc-piperidines, flexible biarylphosphine ligands promoted β-arylation, while more rigid ligands favored α-arylation. researchgate.netrsc.org This control arises from the ligand's ability to influence the stability of different palladium intermediates and the barriers for reductive elimination at different positions.

Stereoselectivity: While not directly applicable to the aromatic ring of this compound itself, understanding the principles of stereoselectivity is vital when this compound is coupled with chiral partners. The ligand on the palladium catalyst is again paramount. Studies on Suzuki-Miyaura couplings of other substrates have shown that the choice of ligand can determine the stereochemical outcome, leading to either retention or inversion of configuration at a reacting stereocenter. beilstein-journals.org

The following table illustrates how ligand choice can influence the selectivity of cross-coupling reactions on related N-Boc systems.

| Reaction Type | Substrate Type | Ligand | Observed Selectivity | Reference |

|---|---|---|---|---|

| C(sp³)–H Arylation | N-Boc-piperidine | Flexible Biarylphosphine (e.g., cataCXium P) | β-arylation | researchgate.net |

| C(sp³)–H Arylation | N-Boc-piperidine | Rigid Biarylphosphine | α-arylation | researchgate.net |

| Suzuki Coupling | (Z)-β-enamido triflate | PPh₃ | Retention of configuration | beilstein-journals.org |

| Suzuki Coupling | (Z)-β-enamido triflate | dppf | Inversion of configuration | beilstein-journals.org |

In situ Spectroscopy for Reaction Monitoring

To fully elucidate reaction mechanisms, monitor kinetics, and identify transient intermediates, in situ spectroscopic techniques are indispensable. These methods allow for the real-time observation of a reaction as it proceeds, without the need for sampling and offline analysis. mt.com

FTIR Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy, often using an attenuated total reflectance (ATR) probe (e.g., ReactIR), is a powerful tool for monitoring the concentration of reactants, products, and key intermediates in real time. mt.comjascoinc.com For reactions involving this compound, one could track the disappearance of the C–I vibrational band or the N-Boc carbonyl stretch (around 1700-1750 cm⁻¹) during a coupling or deprotection reaction, respectively. Simultaneously, the appearance of product-specific bands would be monitored. This technique has been successfully used to monitor the enantioselective α-arylation of N-Boc pyrrolidine, providing critical data on reaction progression. nih.gov

NMR Spectroscopy: In situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about species in the reaction mixture. mpg.de It is particularly useful for identifying catalyst resting states, intermediates, and byproducts. For a palladium-catalyzed reaction with this compound, one could monitor the changes in the aromatic region of the ¹H NMR spectrum or use ¹⁹F and ³¹P NMR if fluorine-containing reagents or phosphine ligands are used, respectively. This allows for the direct observation of the catalytic species and helps in understanding the entire catalytic cycle.

Raman Spectroscopy: Surface-Enhanced Raman Scattering (SERS) is an emerging technique for monitoring heterogeneous catalytic reactions. Recent studies have shown that catalytically active metal nanoparticles, such as palladium, can be assembled to create "hot spots" that enhance the Raman signal sufficiently to monitor reactions like the Suzuki-Miyaura coupling in real time. nih.gov This could be applied to track the conversion of this compound on the catalyst surface, providing insights into surface-bound intermediates and reaction kinetics.

These advanced analytical techniques are crucial for moving beyond static pictures of reaction mechanisms to a dynamic understanding of how variables like ligand structure, temperature, and concentration influence the reaction pathway and outcome.

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Protocols

Traditional methods for the N-tert-butoxycarbonylation (N-Boc protection) of anilines often rely on stoichiometric amounts of bases and volatile organic solvents, generating significant waste. In contrast, modern research focuses on developing more sustainable alternatives. One promising approach is the use of water as a reaction medium. Catalyst-free procedures for the N-Boc protection of various amines have been successfully developed in water, offering an environmentally friendly and cost-effective alternative to conventional methods. researchgate.netniscpr.res.inresearchgate.netsemanticscholar.orgsemanticscholar.orgresearchgate.netscispace.comorganic-chemistry.orgresearchgate.netnih.gov These methods capitalize on the unique properties of water to promote the reaction between the amine and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

For the synthesis of N-Boc-4-iodo-2-methylaniline, a hypothetical environmentally benign protocol could involve the direct reaction of 4-iodo-2-methylaniline (B78855) with (Boc)₂O in an aqueous medium. This approach would eliminate the need for hazardous organic solvents and strong bases, significantly reducing the environmental impact of the synthesis. The reaction would likely proceed at room temperature or with gentle heating, further contributing to its green profile.

Table 1: Comparison of Conventional vs. a Hypothetical Green Protocol for this compound Synthesis

| Feature | Conventional Protocol | Hypothetical Green Protocol |

| Solvent | Dichloromethane (B109758), Tetrahydrofuran (B95107) | Water |

| Catalyst/Reagent | 4-(Dimethylamino)pyridine (DMAP), Triethylamine (B128534) | Catalyst-free |

| Reaction Temperature | Room Temperature | Room Temperature to mild heating |

| Byproducts | Amine salts, residual organic solvents | Minimal, primarily tert-butanol and CO₂ |

| Work-up | Aqueous work-up, extraction with organic solvents | Simple filtration or extraction with a green solvent |

While specific research on the catalyst-free aqueous N-Boc protection of 4-iodo-2-methylaniline is not extensively documented, the successful application of this methodology to a wide range of anilines suggests its potential viability.

Catalyst Recycling and Reuse in Reactions Involving this compound

The use of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. In the context of this compound synthesis, heterogeneous catalysts offer significant advantages over their homogeneous counterparts due to their ease of separation from the reaction mixture and potential for reuse.

Several solid-supported catalysts have been investigated for the N-Boc protection of anilines. These include acidic resins like Amberlite-IR 120, mesoporous silica materials such as SBA-15, and metal nanoparticles. niscpr.res.inresearchgate.netderpharmachemica.com For instance, Amberlite-IR 120 has been shown to be an effective and recyclable catalyst for the N-Boc protection of various amines under solvent-free conditions, with the catalyst being easily recovered by simple filtration and reused multiple times with minimal loss of activity. derpharmachemica.com

Another promising approach involves the use of copper iodide nanoparticles (CuI-NPs) as a recyclable catalyst for the N-Boc protection of amines under mechanochemical (grinding) conditions. niscpr.res.in This solvent-free method offers rapid reaction times and high yields, and the catalyst can be recovered and reused for several cycles.

Table 2: Catalyst Reusability in the N-Boc Protection of Anilines (Representative Data)

| Catalyst | Substrate | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) |

| Amberlite-IR 120 | Aniline (B41778) | 99 | 98 | 95 | 94 |

| SBA-15 | Aniline | ~90 | ~88 | ~85 | ~82 |

| CuI-NPs | Aniline | 92 | 90 | 88 | - |

Solvent-Free or Reduced-Solvent Reaction Conditions

Eliminating or reducing the use of volatile and often hazardous organic solvents is a key objective of green chemistry. Solvent-free, or neat, reaction conditions not only reduce environmental pollution but can also lead to improved reaction rates, higher yields, and simplified purification procedures.

Several studies have demonstrated the feasibility of solvent-free N-Boc protection of anilines. niscpr.res.inderpharmachemica.comsemanticscholar.orgbookpi.orgresearcher.life These reactions are often facilitated by the use of a catalytic amount of a solid-supported acid or a Lewis acid, or through mechanochemical methods. For example, the use of Amberlite-IR 120 as a catalyst allows for the efficient N-Boc protection of anilines at room temperature in the absence of any solvent. derpharmachemica.com Similarly, mechanochemical grinding of an amine with (Boc)₂O in the presence of CuI-NPs provides the corresponding N-Boc derivative in high yield without the need for a solvent. niscpr.res.in

The use of polyethylene glycol (PEG) as a reaction medium has also been explored as a greener alternative to traditional organic solvents. PEG is a non-toxic, biodegradable, and recyclable solvent that can effectively mediate the N-Boc protection of amines. bookpi.org

Table 3: Comparison of Reaction Conditions for N-Boc Protection of Anilines

| Method | Catalyst/Medium | Solvent | Temperature | Reaction Time | Yield (%) |

| Conventional | DMAP | Dichloromethane | Room Temp. | Several hours | Variable |

| Solvent-Free | Amberlite-IR 120 | None | Room Temp. | 1-3 min | 95-99 |

| Mechanochemical | CuI-NPs | None | Room Temp. | 5-15 min | 82-92 |

| Green Solvent | PEG-400 | None | Room Temp. | 5 min | High |

| Aqueous | None | Water | Room Temp. | 8-12 min | High |

Note: The yields and reaction times are for representative anilines and may vary for this compound.

The adoption of solvent-free or reduced-solvent conditions for the synthesis of this compound would represent a significant step towards a more sustainable and environmentally responsible manufacturing process.

Future Research Directions

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of N-Boc-4-iodo-2-methylaniline. While traditional palladium- and copper-catalyzed cross-coupling reactions are applicable to iodoanilines, future research will likely delve into more sustainable and efficient catalytic methodologies.

Photocatalysis: Visible-light-induced photocatalysis has emerged as a powerful tool in organic synthesis. Future studies could explore the use of iridium- or ruthenium-based photocatalysts to enable novel transformations of this compound. For instance, photocatalytic cycles could facilitate radical-mediated reactions, offering alternative pathways to C-C and C-N bond formation under mild conditions. Research in this area would likely focus on the addition of the aniline (B41778) derivative to unsaturated systems or the development of photocatalytic coupling reactions.

Enzyme Catalysis: Biocatalysis offers a green and highly selective alternative to traditional metal catalysis. The exploration of enzymes, such as transaminases or halogenases, for the functionalization of this compound could lead to the development of environmentally benign synthetic routes. Directed evolution of enzymes could be employed to tailor their activity and selectivity for this specific substrate, opening doors to the synthesis of chiral derivatives.

Dual Catalysis: The combination of two different catalytic cycles in a single pot, known as dual catalysis, can enable transformations that are not possible with a single catalyst. Future research could investigate the application of dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst, to achieve novel and complex transformations of this compound. This could involve, for instance, a palladium-catalyzed cross-coupling followed by an organocatalytic functionalization of another part of the molecule.

| Catalytic System | Potential Reaction | Advantages |

| Photocatalysis (e.g., Ir, Ru complexes) | Radical addition to alkenes, photocatalytic cross-coupling | Mild reaction conditions, unique reactivity |

| Enzyme Catalysis (e.g., Transaminases) | Asymmetric amination, selective functionalization | High selectivity, green and sustainable |

| Dual Catalysis (e.g., Pd/Organocatalyst) | Tandem cross-coupling and functionalization | Access to complex molecules in one pot |

Development of Asymmetric Transformations

The synthesis of enantiomerically pure compounds is of utmost importance, particularly in the pharmaceutical industry. Future research on this compound will undoubtedly focus on the development of asymmetric transformations to access chiral derivatives.

Asymmetric Cross-Coupling: Building upon established methods like the Heck and Suzuki-Miyaura reactions, the development of asymmetric variants using chiral ligands is a promising avenue. Research will likely focus on the design and application of novel chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to induce high enantioselectivity in the coupling of this compound with various partners.

Chiral Resolution: In cases where asymmetric synthesis is challenging, the development of efficient chiral resolution methods for racemic derivatives of this compound will be crucial. This could involve the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization, or the application of chiral chromatography.

Asymmetric Amination: The development of catalytic asymmetric methods for the introduction of the amino group or for reactions at the amino group of deprotected this compound derivatives is another important research direction. This could involve the use of chiral catalysts for reactions such as asymmetric allylic amination.

| Asymmetric Method | Target Transformation | Key Components |

| Asymmetric Heck Reaction | Formation of chiral C-C bonds | Chiral phosphine ligands, palladium catalyst |

| Asymmetric Suzuki-Miyaura Coupling | Synthesis of axially chiral biaryls | Chiral ligands (e.g., BINAP derivatives), palladium catalyst |

| Chiral Resolution | Separation of enantiomers | Chiral resolving agents, chiral HPLC |

| Asymmetric Amination | Enantioselective C-N bond formation | Chiral catalysts, prochiral substrates |

Integration into Flow Chemistry Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of synthetic routes involving this compound into flow chemistry systems is a logical step towards more efficient and sustainable chemical manufacturing.

Flow Synthesis of Intermediates: Future research will likely focus on developing continuous flow processes for the synthesis of this compound itself and its key derivatives. This could involve the use of packed-bed reactors with immobilized reagents or catalysts to streamline the synthesis and purification steps.

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, allowing for reactions to be performed under conditions that are not feasible in batch. Future work could explore the use of microreactors for high-temperature or high-pressure reactions of this compound, such as Heck couplings or carbonylation reactions, to improve yields and reduce reaction times. The synthesis of important heterocyclic scaffolds like indoles and carbazoles from related iodoanilines has been successfully demonstrated in flow, suggesting a promising future for similar applications with this compound.

| Flow Chemistry Approach | Potential Application | Benefits |

| Packed-Bed Reactors | Synthesis of this compound derivatives | Ease of purification, catalyst recycling |

| Microreactors | High-temperature/pressure reactions (e.g., Heck coupling) | Improved reaction control, enhanced safety |

| Telescoped Synthesis | Multi-step synthesis of complex molecules | Reduced footprint, increased efficiency |

Expansion of Medicinal and Materials Science Applications

The structural motifs present in this compound make it an attractive starting material for the synthesis of a wide range of functional molecules with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: The substituted aniline core is a common feature in many bioactive molecules. Future research will likely explore the use of this compound as a key building block for the synthesis of novel pharmaceutical agents. A particularly promising area is the synthesis of carbazole alkaloids, a class of natural products with a wide range of biological activities, including antitumor and antimicrobial properties. chemmethod.comnih.govresearchgate.netdoi.orgnih.gov The palladium-catalyzed cyclization of N-arylated o-iodoanilines is a known strategy for carbazole synthesis, and this compound is an ideal precursor for this transformation. nih.gov

Materials Science: Aniline derivatives are fundamental building blocks for conductive polymers and materials for organic electronics. Future research could investigate the incorporation of this compound into novel polymers for applications in sensors or organic light-emitting diodes (OLEDs). The iodo-substituent provides a handle for further functionalization, allowing for the fine-tuning of the material's electronic and optical properties. The synthesis of N-arylated carbazoles, which are known for their charge-transport properties, also points towards potential applications in organic electronics.

| Application Area | Target Molecules/Materials | Potential Properties/Activities |

| Medicinal Chemistry | Carbazole alkaloids, novel heterocycles | Antitumor, antimicrobial, anti-inflammatory |

| Materials Science | Conductive polymers, OLED materials | Charge-transport, sensing capabilities |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Boc-4-iodo-2-methylaniline, and how can its structure be validated?

- Methodology :

- Synthesis : Begin with 2-methylaniline. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water). Subsequent iodination at the para position can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or directed ortho-metalation (DoM) with LDA followed by quenching with iodine.

- Validation : Confirm Boc protection via ¹H NMR (characteristic singlet at ~1.3 ppm for tert-butyl protons). Iodine incorporation is verified by mass spectrometry (M+ peak) and elemental analysis. Purity should be assessed by HPLC (>97%, as seen in analogous Boc-protected compounds in catalogs) .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- Primary Techniques : ¹H/¹³C NMR (for functional group identification), FT-IR (amide I/II bands for Boc confirmation), and LC-MS (for molecular ion detection).